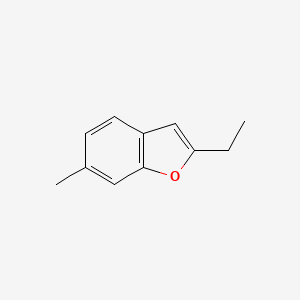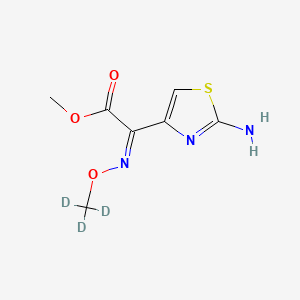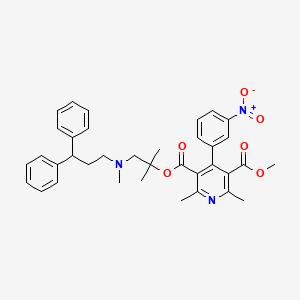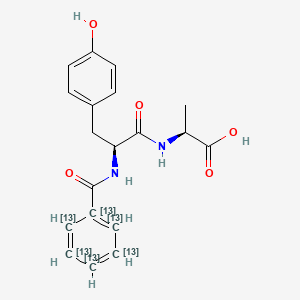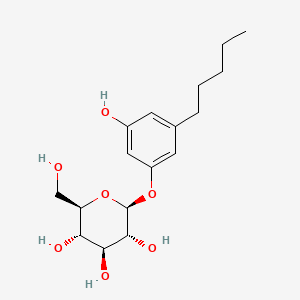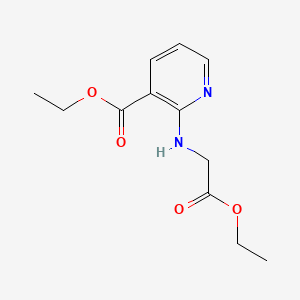
Sulindac-Sulfid-Acyl-β-D-Glucuronid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulindac sulfide-acyl-b-D-glucuronide is a highly efficacious compound used in the biomedical sector. It has tremendous potential for studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis . By impeding prostaglandin synthesis, this compound confers commendable anti-inflammatory attributes .
Synthesis Analysis
Sulindac is a bioprecursor prodrug and differs from its active metabolite from a physicochemical and biological point of view . Sulindac sulfide blocks prostaglandin synthesis . Moreover, sulindac and its metabolites have been reported to show interesting effects in the prevention of colon carcinogenesis .Molecular Structure Analysis
The molecular formula of Sulindac sulfide-acyl-b-D-glucuronide is C26H25FO8S . The molecular weight is 516.54 .Chemical Reactions Analysis
Acyl glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic . The reactivity of the acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively on account of their potential hepatotoxicity .Wissenschaftliche Forschungsanwendungen
Entzündungshemmendes Mittel
Sulindac, von dem Sulindac-Sulfid-Acyl-β-D-Glucuronid abgeleitet ist, ist ein bekanntes entzündungshemmendes Mittel . Es wird manchmal als Adjuvans in der Antitumortherapie eingesetzt .
Antitumoraktivität
Sulindac und seine Derivate, einschließlich this compound, wurden auf ihre Antitumoraktivität getestet . Sie wurden gegen maligne Zellen von U-87 Glioblastom, MCF-7 menschlichem Brustkrebs, HepG2 menschlichem Leberzellkarzinom, CaCo-2 menschlichem Darmkrebs und HeLa menschlichem Gebärmutterhalskrebs getestet .
Prävention der Kolonkarzinogenese
Sulindac und seine Metaboliten haben interessante Wirkungen bei der Prävention der Kolonkarzinogenese gezeigt . Dies wurde in Humanstudien gezeigt, einschließlich ihrer potenziellen Eigenschaften als antiapoptotische Mittel .
Blockierung der Prostaglandinsynthese
Sulindac-Sulfid, ein Metabolit von Sulindac, blockiert die Prostaglandinsynthese . Diese Eigenschaft könnte möglicherweise im biomedizinischen Sektor zur Behandlung verschiedener Erkrankungen genutzt werden.
Behandlung von rheumatoider Arthritis und Osteoarthritis
This compound ist eine hochwirksame Verbindung, die im biomedizinischen Sektor verwendet wird und ein enormes Potenzial für die Erforschung von entzündungsbedingten Erkrankungen wie rheumatoider Arthritis und Osteoarthritis zeigt .
Pharmakologische Implikationen
Die Bildung von Acyl-Glucuroniden aus Carboxylat-Arzneimitteln hat wichtige pharmakologische Implikationen . Dies beinhaltet die Möglichkeit, dass das Acyl-Glucuronid pharmakologisch aktiv ist und die Fähigkeit von Acyl-Glucuroniden, sowohl spontan als auch enzymatisch zu hydrolysieren
Wirkmechanismus
Target of Action
The primary targets of Sulindac Sulfide-acyl-b-D-glucuronide are the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation and pain .
Mode of Action
Sulindac Sulfide-acyl-b-D-glucuronide is believed to exert its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors .
Biochemical Pathways
By inhibiting the COX-1 and COX-2 enzymes, Sulindac Sulfide-acyl-b-D-glucuronide disrupts the biochemical pathway that leads to the synthesis of prostaglandins . This disruption can affect various downstream effects, as prostaglandins play a role in a variety of physiological processes, including inflammation and pain sensation .
Pharmacokinetics
Sulindac Sulfide-acyl-b-D-glucuronide is a prodrug that is metabolized in the body to produce an active sulfide compound . This metabolite undergoes enterohepatic circulation, which helps maintain constant blood levels of the compound . The compound and its metabolites are primarily excreted in the urine, with a small amount of the sulfide metabolite also being eliminated in the urine .
Result of Action
The result of the action of Sulindac Sulfide-acyl-b-D-glucuronide is a decrease in the synthesis of prostaglandins, leading to reduced inflammation and pain . This makes it effective as a non-steroidal anti-inflammatory drug (NSAID), used in the treatment of conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis .
Action Environment
The action of Sulindac Sulfide-acyl-b-D-glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy . Additionally, the compound’s action can be affected by the patient’s liver function, as the drug is metabolized in the liver to produce the active sulfide compound .
Safety and Hazards
Nonsteroidal anti-inflammatory drugs (NSAIDs) like Sulindac sulfide-acyl-b-D-glucuronide cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . NSAIDs also cause an increased risk of serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
Zukünftige Richtungen
While the future directions of Sulindac sulfide-acyl-b-D-glucuronide are not explicitly mentioned in the sources, the compound’s potential for studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis suggests that it may have a significant role in future biomedical research .
Biochemische Analyse
Biochemical Properties
Sulindac Sulfide Acyl-β-D-Glucuronide is known for its potential in studying inflammation-associated afflictions like rheumatoid arthritis and osteoarthritis. It impedes prostaglandin synthesis, conferring anti-inflammatory attributes.
Cellular Effects
It is known to be an effective non-steroidal anti-inflammatory agent.
Molecular Mechanism
It is thought to primarily mediate its action by inhibiting prostaglandin synthesis .
Eigenschaften
IUPAC Name |
(3S,6S)-6-[2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-/t21?,22-,23?,24?,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLAXSAVBCVJBU-QKUPUBCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O[C@H]4C(C([C@@H](C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)
